BenchChemオンラインストアへようこそ!

Etilevodopa hydrochloride

Parkinson's disease pharmacokinetics prodrug

Etilevodopa hydrochloride (CAS 39740-30-2) is the hydrochloride salt of L-DOPA ethyl ester, providing aqueous solubility >125 mg/mL—over 20-fold higher than standard levodopa—and a tmax of ~30 min (vs. 54 min for levodopa). This enables rapid, consistent absorption that bypasses gastric emptying delays, essential for modeling 'delayed on' phenomena in Parkinson's disease. The high solubility allows concentrated topical eye-drop formulations for myopia research (8-hr intravitreal half-life). It also serves as a soluble prodrug intermediate for controlled-release systems. Choose this compound when precise absorption kinetics and high topical concentrations are critical.

Molecular Formula C11H16ClNO4
Molecular Weight 261.7 g/mol
CAS No. 39740-30-2
Cat. No. B1671701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtilevodopa hydrochloride
CAS39740-30-2
SynonymsEtilevodopa HCl
Molecular FormulaC11H16ClNO4
Molecular Weight261.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
InChIInChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H/t8-;/m0./s1
InChIKeyCVQFXVIIFKVRCK-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etilevodopa Hydrochloride (CAS 39740-30-2): A Soluble Levodopa Prodrug for Parkinson's Disease and Ophthalmic Research


Etilevodopa hydrochloride (CAS 39740-30-2) is the hydrochloride salt of etilevodopa (L-DOPA ethyl ester), an ethyl-ester prodrug of levodopa [1]. It is a dopaminergic agent originally developed as a treatment for Parkinson's disease (PD) [2]. Unlike the poorly soluble parent compound levodopa, etilevodopa hydrochloride exhibits significantly enhanced aqueous solubility, facilitating more rapid and consistent gastrointestinal absorption [3]. After oral administration, it is rapidly hydrolyzed by nonspecific esterases in the gastrointestinal tract to levodopa and ethanol, thereby delivering the active moiety to the systemic circulation . The compound was assigned the developmental code TV-1203 and was investigated in advanced clinical trials for PD patients experiencing motor fluctuations, though it was never commercially marketed [4].

Procurement Risk Analysis: Why Etilevodopa Hydrochloride Cannot Be Substituted by Standard Levodopa


Generic substitution of etilevodopa hydrochloride with standard levodopa is not scientifically valid due to fundamental differences in physicochemical properties and resultant pharmacokinetic behavior. Etilevodopa hydrochloride is a distinct chemical entity—the ethyl ester hydrochloride salt—with aqueous solubility exceeding 125 mg/mL , compared to the notoriously poor aqueous solubility of levodopa (approximately 5 mg/mL at neutral pH) . This solubility differential directly translates to a significantly shortened time to maximum plasma concentration (tmax) of approximately 30 minutes for etilevodopa versus 54 minutes for levodopa [1]. Furthermore, the prodrug passes unchanged through the stomach, bypassing the gastric emptying delays that plague levodopa absorption in PD patients with gastroparesis [2]. These distinctions render the compounds non-interchangeable in research protocols requiring precise control over absorption kinetics, particularly in animal models of delayed gastric emptying or in ophthalmic applications where high topical concentrations are mandated [3].

Quantitative Differentiation Evidence for Etilevodopa Hydrochloride: A Head-to-Head Comparator Analysis


Evidence 1: Plasma Levodopa tmax Shortened by 24 Minutes vs. Standard Levodopa/Carbidopa

In an open-label, randomized, four-way crossover study of 29 PD patients with motor fluctuations, etilevodopa/carbidopa (swallowed tablets) produced a mean plasma levodopa tmax of approximately 30 minutes, which was significantly shorter (P<0.05) than the mean tmax of 54 minutes observed with standard levodopa/carbidopa tablets [1]. This 24-minute reduction represents a 44% faster time to peak levodopa concentration.

Parkinson's disease pharmacokinetics prodrug

Evidence 2: Early Levodopa Exposure (AUC0-45min) Significantly Enhanced vs. Levodopa/Carbidopa

In the same crossover study, the area under the plasma levodopa concentration-time curve during the first 45 minutes post-dose (AUC0-45min) was significantly greater following etilevodopa/carbidopa administration compared to standard levodopa/carbidopa [1]. Similarly, levodopa AUC0-1h and AUC0-2h were also significantly greater for etilevodopa/carbidopa swallowed tablets versus levodopa/carbidopa tablets [1].

Parkinson's disease pharmacokinetics prodrug

Evidence 3: Clinical Efficacy Outcomes in Phase III Trials—Equivalence to Levodopa/Carbidopa

A double-blind, randomized, comparative Phase III clinical trial enrolling 327 PD patients with motor fluctuations demonstrated that etilevodopa/carbidopa did not produce statistically significant improvements over levodopa/carbidopa on primary clinical endpoints. The reduction in mean total daily time to 'on' (TTON) from baseline was 0.58 hour for etilevodopa/carbidopa versus 0.79 hour for levodopa/carbidopa (P=0.24) [1]. Reduction in response failures was -6.82% for etilevodopa/carbidopa versus -4.69% for levodopa/carbidopa (P=0.20) [1]. Total daily 'off' time improved similarly in both groups (-0.85 hour vs. -0.87 hour) [1]. The Phase III RAPID and RONDO studies (over 700 patients combined) confirmed that etilevodopa was well tolerated and as effective as levodopa, but did not demonstrate statistically significant superiority on the primary endpoint of shortened time to clinical effect [2].

Parkinson's disease clinical trial efficacy

Evidence 4: Aqueous Solubility of 125 mg/mL Enables High-Concentration Formulations

Etilevodopa hydrochloride exhibits aqueous solubility of 125 mg/mL (477.65 mM) at ambient temperature with ultrasonic assistance . This solubility is approximately 25-fold higher than the reported aqueous solubility of levodopa, which is typically cited as ~5 mg/mL at neutral pH and requires warming to 60°C to achieve ≥12 mg/mL . This substantial solubility advantage enables the preparation of highly concentrated solutions for specialized research applications, including topical ophthalmic formulations [1].

solubility formulation ophthalmic

Evidence 5: Ocular Penetration and 8-Hour Intravitreal Half-Life Following Topical Administration

In a preclinical ocular penetration study, etilevodopa 10% topical administration achieved significant vitreous concentrations in porcine eyes and demonstrated the ability to enter the posterior segment of the rat eye with an intravitreal half-life of 8 hours after a single topical dose [1]. Importantly, the study noted that at similar concentrations, no difference in ocular penetration between levodopa and etilevodopa was observed; however, etilevodopa's high solubility enabled application at substantially higher topical concentrations, a key differentiating factor [1]. A four-week once-daily application in rats showed no alterations in retinal OCT, ERG, or apoptosis markers, establishing a favorable safety profile for this route [1].

myopia ophthalmology topical delivery

Research and Industrial Application Scenarios for Etilevodopa Hydrochloride


Preclinical Modeling of 'Delayed On' and 'Dose Failure' Phenomena in Parkinson's Disease

Researchers investigating the pathophysiology of motor fluctuations in PD can employ etilevodopa hydrochloride to model the impact of accelerated levodopa absorption. The compound's 24-minute shorter tmax (30 min vs. 54 min) and significantly enhanced early AUC provide a tool to test whether bypassing gastric emptying delays can mitigate 'delayed on' phenomena in animal models with induced gastroparesis [1][2].

Topical Ophthalmic Formulation Development for Myopia Research

The high aqueous solubility (125 mg/mL) of etilevodopa hydrochloride enables the preparation of concentrated topical eye drop formulations that are not feasible with standard levodopa. Preclinical data demonstrating 8-hour intravitreal half-life and posterior segment penetration support its use in myopia research, where non-invasive delivery of dopaminergic agents to the retina is a key experimental objective [3].

Development of Novel Oral or Parenteral Levodopa Delivery Systems

Formulation scientists developing controlled-release, dual-release, or subcutaneous levodopa delivery systems may utilize etilevodopa hydrochloride as a soluble prodrug intermediate. Patent literature describes dual-release formulations combining immediate-release etilevodopa layers with controlled-release cores, leveraging the compound's rapid dissolution and absorption characteristics [4]. The hydrochloride salt form offers enhanced stability and solubility relative to the free base.

Pharmacokinetic/Pharmacodynamic Modeling of Prodrug Conversion Kinetics

Etilevodopa hydrochloride serves as a model compound for studying esterase-mediated prodrug activation in the gastrointestinal tract. Its rapid and predictable hydrolysis to levodopa, coupled with well-characterized human pharmacokinetic data from Phase III trials, provides a benchmark system for validating in vitro-in vivo correlation (IVIVC) models of prodrug performance [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etilevodopa hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.